![molecular formula C20H34O5 B581925 13,14-dihydro-15-keto Prostaglandin D1 CAS No. 1392219-79-2](/img/structure/B581925.png)
13,14-dihydro-15-keto Prostaglandin D1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-dihydro-15-keto Prostaglandin D1 is a theoretical metabolite of Prostaglandin D1 . It is an inhibitor of ADP-induced platelet aggregation in humans with an IC50 value of 320 ng/ml, about 1/10 as potent as PGD2 .
Synthesis Analysis
The synthesis of 13,14-dihydro-15-keto Prostaglandin D1 involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F 2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .Molecular Structure Analysis
The molecular formula of 13,14-dihydro-15-keto Prostaglandin D1 is C20H34O5 . The molecular weight is 354.48 . The SMILES representation isOC(CCCCCC[C@@H]1C@H=O)CCC(CCCCC)=O)=O
. Physical And Chemical Properties Analysis
13,14-dihydro-15-keto Prostaglandin D1 is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), Ethanol (50 mg/ml), and PBS pH 7.2 (2 mg/ml) . It is stored at -20°C .Scientific Research Applications
Metabolite of Prostaglandin F2α
13,14-Dihydro-15-keto Prostaglandin D1 is the major circulating metabolite of prostaglandin F2α . It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .
Indicator of Prostaglandin F2α Biosynthesis
Measurements of changes in the level of this metabolite in plasma can reflect changes in prostaglandin F2α biosynthesis more accurately than the primary prostaglandin itself . This is because the latter is readily formed from blood platelets during blood sampling and handling, whereas the metabolite is not generated by blood elements in vitro .
Pregnancy Determination in Giant Pandas
Urinary concentrations of 13,14-dihydro-15-keto Prostaglandin D1 can be used to diagnose pregnancy and predict parturition in the giant panda . Pregnant profiles were distinguished by an earlier initial peak, higher inter-peak concentrations, and a larger terminal peak compared to pseudopregnancy profiles .
Inhibitor of ADP-induced Platelet Aggregation
It is an inhibitor of ADP-induced platelet aggregation in humans with an IC50 value of 320 ng/ml, about 1/10 as potent as PGD2 .
Inducer of Airway Eosinophilia in Guinea Pigs
In guinea pigs, 13,14-dihydro-15-keto Prostaglandin D1-induced airway eosinophilia is mediated by an action on prostaglandin CRTH2 receptors . This response is independent of IL-5 .
Mechanism of Action
Target of Action
The primary target of 13,14-dihydro-15-keto Prostaglandin D1 is ADP-induced platelet aggregation in humans . This compound acts as an inhibitor of this process, with an IC50 value of 320 ng/ml, which is about 1/10 as potent as PGD2 .
Mode of Action
13,14-dihydro-15-keto Prostaglandin D1 interacts with its targets by inhibiting the process of ADP-induced platelet aggregation . This results in a decrease in the aggregation of platelets, which plays a crucial role in blood clotting.
Biochemical Pathways
The compound is a theoretical metabolite of PGD1 via the 15-hydroxy prostaglandin dehydrogenase metabolic pathway . It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase .
Pharmacokinetics
It is known that the compound is a theoretical metabolite of pgd1 , suggesting that it may be produced in the body from PGD1 through metabolic processes.
Result of Action
The primary molecular effect of 13,14-dihydro-15-keto Prostaglandin D1 is the inhibition of ADP-induced platelet aggregation . This can potentially influence the process of blood clotting, as platelet aggregation is a key step in the formation of blood clots.
properties
IUPAC Name |
7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCAXDJXNVRHRC-KURKYZTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13,14-dihydro-15-keto Prostaglandin D1 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.